molecular formula C12H13N3 B1431124 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1246553-54-7

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B1431124
CAS No.: 1246553-54-7
M. Wt: 199.25 g/mol
InChI Key: NZEGJHAUPSTRJY-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazolines. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1246553-54-7

The compound features a fused pyrazole structure with a phenyl group at the 2-position. The tetrahydro configuration at the 4, 5, 6, and 7 positions enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. A study demonstrated that certain pyrazine derivatives inhibited the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain analogs demonstrated IC50 values in the low micromolar range against both enzymes . This suggests potential utility in enhancing cholinergic transmission.

Antioxidant Properties

The antioxidant capacity of tetrahydropyrazolo[1,5-A]pyrazine derivatives has been evaluated through various assays. These compounds exhibit significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as cholinesterases and may inhibit pro-inflammatory cytokines.
  • Cellular Interaction : It can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Cholinesterase Inhibition Study

In a study assessing cholinesterase inhibitors for Alzheimer’s treatment, several tetrahydropyrazolo derivatives were tested for their ability to inhibit AChE and BChE. One compound showed an IC50 value of 0.466 µM against AChE and was noted for its selectivity towards BChE .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineMethyl group at the 2-positionVaries significantly from parent compound
7-Aryl-tetrahydropyrazolo[1,5-a]pyrimidinesAryl substitution at the 7-positionEnhanced selectivity against specific targets
Ethyl 5,7-dioxo-4-phenethyl-pyrazolo[1,5-a]pyrimidineDioxo groups at positions 5 and 7Increased reactivity due to electron-withdrawing groups

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGJHAUPSTRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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